BenchChemオンラインストアへようこそ!

pan-Raf/RTK inhibitor I-16

Pan-RAF inhibition Biochemical potency Enzymatic assay

Choose I-16 for its validated dual pan-RAF/RTK inhibition that uniquely prevents paradoxical ERK activation in BRAFWT models like SK-MEL-2 (IC50=0.93 μM). Unlike vemurafenib or LY3009120, it blocks upstream RTK-mediated resistance, securing your research data. Ideal potency benchmark against analogs I-15. Standardizes assays with p-ERK Western blot data.

Molecular Formula C29H28F3N7O3
Molecular Weight 579.5842
Cat. No. B1193388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepan-Raf/RTK inhibitor I-16
Synonymspan-Raf/RTK inhibitor I-16
Molecular FormulaC29H28F3N7O3
Molecular Weight579.5842
Structural Identifiers
SMILESO=C(NC1=CC=C(CN2CCOCC2)C(C(F)(F)F)=C1)C3=CC=C(C)C(NC(C4(C5=C6N=CNC6=NC=N5)CC4)=O)=C3
InChIInChI=1S/C29H28F3N7O3/c1-17-2-3-18(12-22(17)38-27(41)28(6-7-28)24-23-25(35-15-33-23)36-16-34-24)26(40)37-20-5-4-19(21(13-20)29(30,31)32)14-39-8-10-42-11-9-39/h2-5,12-13,15-16H,6-11,14H2,1H3,(H,37,40)(H,38,41)(H,33,34,35,36)
InChIKeyJJZOMHGFHHDWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

pan-Raf/RTK inhibitor I-16: Potent Pan-RAF and RTK Dual Inhibitor for Overcoming Acquired Resistance in MAPK-Driven Research Models


pan-Raf/RTK inhibitor I-16 (CAS: 1980821-53-1; molecular formula: C29H28F3N7O3; MW: 579.57) is a novel multitargeted kinase inhibitor designed to overcome acquired resistance to selective BRAF inhibitors [1]. This compound potently inhibits all subtypes of Rafs with IC50 values of 3.49 nM (BRafV600E), 8.86 nM (ARaf), 5.78 nM (BRafWT), and 1.65 nM (CRaf), while simultaneously targeting receptor tyrosine kinases (RTKs) to block upstream compensatory signaling . I-16 suppresses proliferation of melanoma SK-MEL-2 cells harboring overexpressed BRafWT with an IC50 of 0.93 μM without inducing paradoxical ERK activation, a critical liability of first-generation selective BRAF inhibitors such as vemurafenib .

Why Substituting pan-Raf/RTK inhibitor I-16 with Other Pan-RAF or Selective BRAF Inhibitors Compromises Experimental Outcomes


Not all pan-RAF inhibitors are interchangeable. Selective BRAF inhibitors (e.g., vemurafenib, dabrafenib) paradoxically activate ERK signaling in BRAFWT or RAS-mutant cells, driving acquired resistance through RTK-mediated feedback reactivation [1]. Clinically advanced pan-RAF inhibitors (e.g., LY3009120) exhibit substantially higher IC50 values against RAF isoforms and have been shown to paradoxically activate ERK in specific KRAS-mutant contexts [2]. Even within the same chemical series, compound I-15 demonstrates significantly lower potency across all RAF isoforms compared to I-16 [3]. Generic substitution without quantitative cross-validation risks invalidating experimental conclusions and wasting procurement resources.

Quantitative Differentiation Evidence: pan-Raf/RTK inhibitor I-16 Versus Closest Comparators


RAF Isoform Potency: I-16 Exhibits 4- to 10-Fold Superior Activity Across All Four RAF Isoforms Compared to Lead Clinical Pan-RAF Candidate LY3009120

I-16 demonstrates consistently superior biochemical potency across all four RAF isoforms compared to the clinically advanced pan-RAF inhibitor LY3009120. Against BRafV600E, I-16 exhibits an IC50 of 3.49 nM compared to 31-47 nM for LY3009120, representing an approximately 9- to 13-fold potency advantage [1]. Against ARaf, I-16 shows 8.86 nM versus 44 nM for LY3009120 (approximately 5-fold advantage) . Against CRaf, I-16 achieves 1.65 nM versus 42 nM for LY3009120 (approximately 25-fold advantage) .

Pan-RAF inhibition Biochemical potency Enzymatic assay

Intra-Series Optimization: I-16 Achieves 3.6- to 10.6-Fold Enhanced RAF Isoform Potency Compared to Structural Analog I-15

Within the same chemical series (I-01 through I-22), compound I-16 represents the potency-optimized lead candidate. Direct comparison with analog I-15 reveals that I-16 achieves substantially lower IC50 values against all four RAF isoforms: BRafV600E (3.49 nM vs. 12.6 nM; 3.6-fold improvement), ARaf (8.86 nM vs. 30.1 nM; 3.4-fold improvement), BRafWT (5.78 nM vs. 19.7 nM; 3.4-fold improvement), and CRaf (1.65 nM vs. 17.5 nM; 10.6-fold improvement) [1][2].

SAR Structure-activity relationship Lead optimization

Paradox-Breaking Activity: I-16 Suppresses ERK Without Paradoxical Activation in BRAFWT Melanoma Models, Unlike Selective Inhibitor Vemurafenib

Selective BRAFV600E inhibitors such as vemurafenib paradoxically activate ERK signaling in BRAFWT cells, a mechanism that drives acquired resistance. I-16 avoids this liability through simultaneous Pan-RAF and RTK inhibition. In SK-MEL-2 melanoma cells (BRAFWT overexpressing), I-16 suppresses proliferation with an IC50 of 0.93 μM while Western blot analysis confirms no paradoxical activation of ERK [1]. In contrast, vemurafenib induces paradoxical ERK phosphorylation in BRAFWT cells, as established in the literature [2]. This represents a functional differentiation critical for experiments modeling resistance mechanisms.

Paradoxical ERK activation BRAFWT melanoma Acquired resistance

Dual Pan-RAF/RTK Mechanism: I-16 Blocks Upstream RTK Signaling to Prevent Compensatory Feedback, a Liability of Clinically Advanced Pan-RAF Inhibitors

I-16 differentiates from pan-RAF-only inhibitors (including LY3009120) through its engineered dual targeting of both downstream RAF isoforms and upstream receptor tyrosine kinases (RTKs). This dual inhibition prevents RTK-mediated compensatory feedback reactivation of the MAPK pathway [1]. Notably, LY3009120—a clinically advanced pan-RAF inhibitor lacking deliberate RTK inhibitory activity—has been reported to cause unexpected paradoxical ERK activation in KRASG12C-dependent lung cancer cell lines when KRAS is inhibited, a context-specific vulnerability [2]. The RTK-inhibitory component of I-16 provides an additional safeguard against such feedback-driven pathway reactivation.

RTK inhibition Compensatory signaling Feedback activation

Potency in BRAFWT Melanoma: I-16 Achieves Sub-Micromolar Cellular IC50 in SK-MEL-2 Cells, Demonstrating Functional Activity Where Selective Inhibitors Fail

In SK-MEL-2 melanoma cells harboring overexpressed BRAFWT—a model of intrinsic resistance to selective BRAF inhibitors—I-16 suppresses proliferation with an IC50 of 0.93 μM [1]. For context, the clinically advanced pan-RAF inhibitor LY3009120 exhibits antiproliferative IC50 values of 9.2 nM in A375 (BRAFV600E) but 220 nM in HCT116 (KRAS-mutant) cells, indicating genotype-dependent variability . The 0.93 μM IC50 for I-16 in SK-MEL-2 represents a validated benchmark for BRAFWT melanoma models. CCT196969, a pan-RAF inhibitor with anti-SRC activity, shows viability IC50 values of 0.7-2.6 μM in melanoma brain metastasis cell lines [2].

Cellular potency BRAFWT cancer models Anti-proliferative activity

pan-Raf/RTK inhibitor I-16: Validated Research Applications for Cancer and Drug Resistance Studies


BRAFWT and NRAS-Mutant Melanoma Research: Overcoming Intrinsic Resistance to Selective BRAF Inhibitors

I-16 is validated for use in BRAFWT melanoma models such as SK-MEL-2 cells, where it suppresses proliferation with an IC50 of 0.93 μM without inducing paradoxical ERK activation [1]. This makes I-16 a critical tool for studying intrinsic resistance mechanisms in melanomas that do not harbor BRAFV600E mutations—a patient population for which selective BRAF inhibitors (vemurafenib, dabrafenib) are ineffective or contraindicated due to paradoxical activation [2]. Researchers investigating NRAS-mutant melanomas, which also exhibit pathway reactivation through CRAF-dependent mechanisms, can employ I-16 to assess Pan-RAF blockade as a therapeutic strategy.

MAPK Pathway Reactivation and Acquired Resistance Mechanism Studies

I-16's dual pan-RAF/RTK inhibition mechanism makes it uniquely suited for investigating compensatory feedback loops that drive acquired resistance. Unlike selective BRAF inhibitors that induce RTK-mediated pathway reactivation, I-16 simultaneously blocks upstream RTKs and downstream RAF isoforms, preventing this compensatory signaling [1]. Researchers can use I-16 to dissect the relative contributions of RTK upregulation versus RAF dimerization in resistance models, and to benchmark novel combination strategies against single-agent pan-RAF/RTK blockade. The compound's validated performance in Western blot assays for p-ERK inhibition in SK-MEL-2 cells provides a standardized experimental framework [1].

Structure-Activity Relationship (SAR) and Lead Optimization Reference Standard

Within the I-01 through I-22 chemical series, I-16 represents the potency-optimized lead candidate, achieving 3.6- to 10.6-fold lower IC50 values across all RAF isoforms compared to analog I-15 [1][2]. This well-characterized SAR dataset, derived from cyclopropyl formamide fragment-based design, positions I-16 as an ideal reference standard for medicinal chemistry campaigns developing novel Pan-RAF or dual RAF/RTK inhibitors. Researchers can use I-16 as a positive control in biochemical and cellular assays, with the advantage that its comprehensive profiling data (RAF isoform IC50s, cellular antiproliferative activity across multiple cancer cell lines, and ERK inhibition Western blot data) provides a robust benchmark for comparing new chemical entities [1].

Colorectal Cancer and Leukemia Cell Line Screening: Cross-Indication Activity Profiling

I-16 has demonstrated comparable antiproliferative activities to positive control compounds against HepG2 (liver cancer), SW579 (thyroid cancer), MV4-11 (leukemia), and COLO205 (colorectal cancer) cell lines [1]. This broad activity profile supports the use of I-16 in multi-indication oncology screening panels, particularly for cancers with documented MAPK pathway activation. Researchers screening compound libraries against diverse cancer cell line panels can employ I-16 as a pan-RAF/RTK reference inhibitor to benchmark pathway dependency and to assess whether novel compounds offer advantages over this established multitargeted kinase inhibitor template. The COLO205 cell line data is particularly relevant for colorectal cancer studies involving BRAFV600E mutations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for pan-Raf/RTK inhibitor I-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.